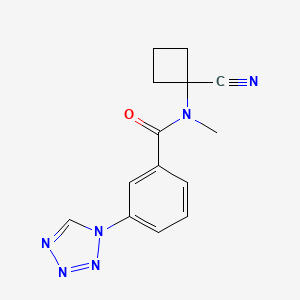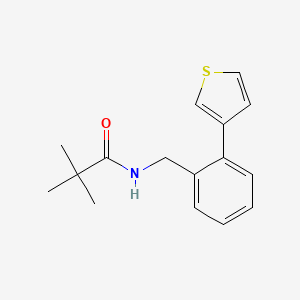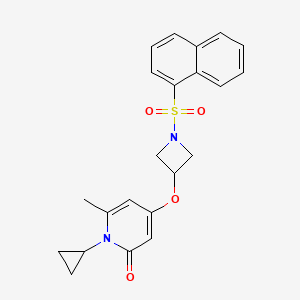
N-(1-cyanocyclobutyl)-N-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclobutyl)-N-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide, commonly known as CCTB, is a novel compound that has attracted significant attention in the field of medicinal chemistry. CCTB is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which makes it a promising candidate for the treatment of type 2 diabetes and obesity.
Mécanisme D'action
CCTB inhibits N-(1-cyanocyclobutyl)-N-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide by binding to its active site and preventing it from dephosphorylating insulin receptor substrate-1 (IRS-1). This leads to increased insulin signaling and improved glucose uptake in peripheral tissues such as muscle and adipose tissue. CCTB has also been shown to inhibit the phosphorylation of leptin receptor, which may contribute to its anti-obesity effects.
Biochemical and Physiological Effects
CCTB has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes and obesity. It has also been found to reduce body weight and adiposity in obese mice. In addition, CCTB has been shown to improve lipid metabolism and reduce inflammation in adipose tissue.
Avantages Et Limitations Des Expériences En Laboratoire
CCTB has several advantages for use in lab experiments. It is a potent and selective inhibitor of N-(1-cyanocyclobutyl)-N-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide, which makes it a valuable tool for studying the role of this enzyme in insulin signaling and glucose homeostasis. However, CCTB has some limitations as well. It is a relatively new compound, and its pharmacokinetic properties and toxicity profile have not been fully characterized. In addition, its effects on other phosphatases and signaling pathways have not been extensively studied.
Orientations Futures
There are several future directions for research on CCTB. One area of interest is the development of more potent and selective N-(1-cyanocyclobutyl)-N-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide inhibitors based on the structure of CCTB. Another area of research is the evaluation of CCTB in animal models of other metabolic disorders such as non-alcoholic fatty liver disease and metabolic syndrome. Finally, the effects of CCTB on human cells and tissues need to be studied to determine its potential as a therapeutic agent for type 2 diabetes and obesity.
Méthodes De Synthèse
CCTB can be synthesized using a multistep process that involves the reaction of 1-cyanocyclobutylamine with 3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl chloride in the presence of a base. The resulting product is then treated with methyl iodide to yield the final compound, N-(1-cyanocyclobutyl)-N-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide.
Applications De Recherche Scientifique
CCTB has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. N-(1-cyanocyclobutyl)-N-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide is a negative regulator of insulin signaling, and its inhibition has been shown to improve glucose homeostasis and insulin sensitivity in animal models. CCTB has been found to be a potent and selective inhibitor of N-(1-cyanocyclobutyl)-N-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide, making it a promising candidate for the development of new anti-diabetic and anti-obesity drugs.
Propriétés
IUPAC Name |
N-(1-cyanocyclobutyl)-N-methyl-3-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O/c1-19(14(9-15)6-3-7-14)13(21)11-4-2-5-12(8-11)20-10-16-17-18-20/h2,4-5,8,10H,3,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WABGHRABSJWRTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=CC=C1)N2C=NN=N2)C3(CCC3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-N-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-3-nitrobenzoic acid [6-[[(4-methyl-2-pyrimidinyl)thio]methyl]-4-oxo-3-pyranyl] ester](/img/structure/B2356147.png)
![(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2356149.png)

![Ethyl 1-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl)piperidine-3-carboxylate](/img/structure/B2356151.png)
![(E)-2-phenyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenesulfonamide](/img/structure/B2356154.png)
![3,4-diethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2356156.png)
![1-(2-(4-Hydroxy-3-methoxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2356157.png)
![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-cyclopentylacetamide](/img/structure/B2356159.png)
![N-[(4,4-Difluorooxolan-2-yl)methyl]prop-2-enamide](/img/structure/B2356162.png)

![Methyl 3-[(2,6-dichloropyridine-3-carbonyl)amino]bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2356165.png)
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-chloro-6-fluorophenyl)methanone](/img/structure/B2356168.png)
![((1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine](/img/structure/B2356169.png)
